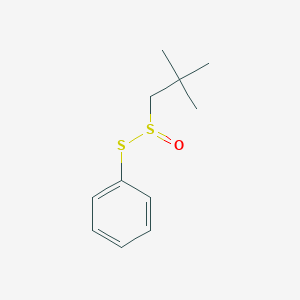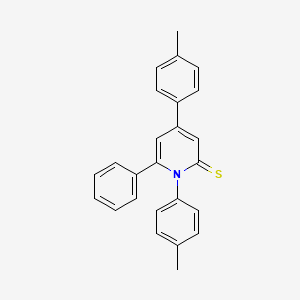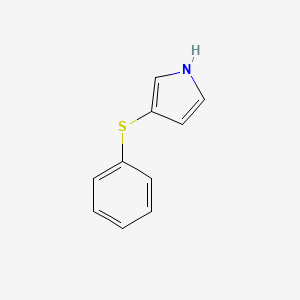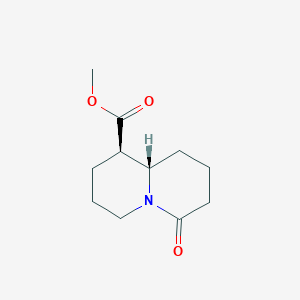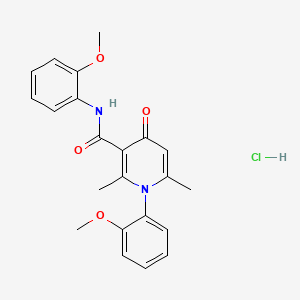
Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride is a complex organic compound with the molecular formula C22H22N2O4. This compound is a derivative of nicotinamide, which is a form of vitamin B3. It is characterized by the presence of methoxyphenyl groups and a dihydro structure, making it unique in its class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include nicotinamide and methoxybenzene derivatives. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often require specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancers.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating the activity of key enzymes involved in metabolic processes. The compound’s structure allows it to bind to active sites, altering the function of the target enzymes and pathways.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler form of vitamin B3 with a similar core structure but lacking the methoxyphenyl groups.
1,4-Dihydronicotinamide: A reduced form of nicotinamide with a similar dihydro structure.
Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups with varying functional groups and structures.
Uniqueness
Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride is unique due to its combination of methoxyphenyl groups and a dihydro structure. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
80357-34-2 |
|---|---|
Molecular Formula |
C22H23ClN2O4 |
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N,1-bis(2-methoxyphenyl)-2,6-dimethyl-4-oxopyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H22N2O4.ClH/c1-14-13-18(25)21(22(26)23-16-9-5-7-11-19(16)27-3)15(2)24(14)17-10-6-8-12-20(17)28-4;/h5-13H,1-4H3,(H,23,26);1H |
InChI Key |
DOJKYZGGIIGYPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(N1C2=CC=CC=C2OC)C)C(=O)NC3=CC=CC=C3OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


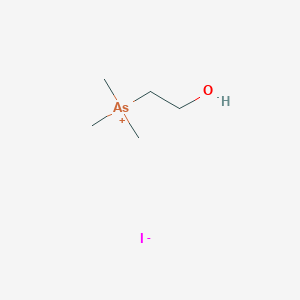
![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
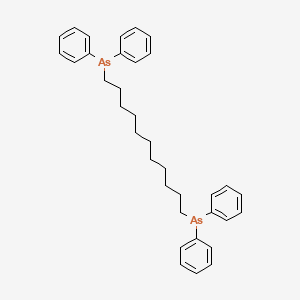
![Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14421454.png)
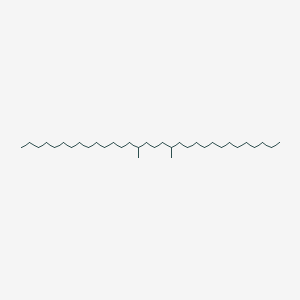

![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)
